molecular formula C9H9ClO3 B12855003 2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one

2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one

Cat. No.: B12855003
M. Wt: 200.62 g/mol
InChI Key: RNTRTDQNTISDFU-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9ClO3 It is a chlorinated derivative of acetophenone, featuring a hydroxyl group and a methoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one involves the Fries rearrangement of 2-chlorophenyl acetate with aluminum chloride. This reaction is typically conducted without a solvent at temperatures ranging from 110°C to 180°C . Another method involves the reaction of 3-hydroxybenzaldehyde with ethyl chloride in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 2-chloro-1-(2-hydroxy-3-methoxyphenyl)ethanoic acid.

    Reduction: Formation of 2-chloro-1-(2-hydroxy-3-methoxyphenyl)ethanol.

    Substitution: Formation of 2-azido-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one or 2-thio-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one.

Scientific Research Applications

2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. For example, it can inhibit the activity of NADPH oxidase, reducing free radical generation and protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one is unique due to the presence of the chlorine atom, which can significantly alter its reactivity and biological activity compared to its non-chlorinated analogs. This makes it a valuable compound for studying the effects of halogenation on chemical and biological properties.

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

2-chloro-1-(2-hydroxy-3-methoxyphenyl)ethanone

InChI

InChI=1S/C9H9ClO3/c1-13-8-4-2-3-6(9(8)12)7(11)5-10/h2-4,12H,5H2,1H3

InChI Key

RNTRTDQNTISDFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C(=O)CCl

Origin of Product

United States

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